molecular formula C8H13NS B068456 5(1H)-Indolizinethione, hexahydro- CAS No. 190909-09-2

5(1H)-Indolizinethione, hexahydro-

Katalognummer: B068456
CAS-Nummer: 190909-09-2
Molekulargewicht: 155.26 g/mol
InChI-Schlüssel: YSWQHOLIFLWNJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydroindolizine-5-thione is a heterocyclic compound with the molecular formula C8H13NS. It is a derivative of indolizine, a structure known for its diverse biological activities and applications in medicinal chemistry . The compound features a thione group, which is a sulfur analog of a ketone, adding unique chemical properties to its profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indolizine derivatives with sulfur-containing reagents. For instance, the alkylation of indolizine-thione at the sulfur atom using α-halogencarbonyl compounds leads to the formation of stable thioethers, which can further cyclize to form the desired thione compound .

Industrial Production Methods: Industrial production of octahydroindolizine-5-thione may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Enantioselective synthesis methods, such as those using enzymatic resolution, can also be employed to produce specific stereoisomers of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Octahydroindolizine-5-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions at the sulfur atom.

Major Products:

Wissenschaftliche Forschungsanwendungen

Octahydroindolizine-5-thione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of octahydroindolizine-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Octahydroindolizine-5-thione is unique due to its fully saturated ring system and the presence of a thione group. This combination imparts distinct chemical reactivity and biological activity compared to other indolizine derivatives .

Eigenschaften

CAS-Nummer

190909-09-2

Molekularformel

C8H13NS

Molekulargewicht

155.26 g/mol

IUPAC-Name

2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione

InChI

InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2

InChI-Schlüssel

YSWQHOLIFLWNJG-UHFFFAOYSA-N

SMILES

C1CC2CCCN2C(=S)C1

Kanonische SMILES

C1CC2CCCN2C(=S)C1

Synonyme

5(1H)-Indolizinethione, hexahydro-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.